molecular formula C14H25N3O14P2 B1214632 4-CDP-2-C-methyl-D-erythritol CAS No. 263016-94-0

4-CDP-2-C-methyl-D-erythritol

Cat. No.: B1214632
CAS No.: 263016-94-0
M. Wt: 521.31 g/mol
InChI Key: YFAUKWZNPVBCFF-XHIBXCGHSA-N
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Description

4-CDP-2-C-methyl-D-erythritol (also known as CDP-ME) is a crucial metabolic intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in a wide range of human pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum . This pathway is absent in humans, making its enzymes promising targets for the development of novel anti-infective agents and herbicides . CDP-ME is the substrate for the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE), which catalyzes its phosphorylation to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) . The subsequent conversion of CDP-ME2P to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) by the enzyme IspF is a critical, committed step in the pathway . The study of IspF and the MEP pathway has been facilitated by the synthesis of enantiomerically pure CDP-ME2P, underscoring the importance of high-quality intermediate compounds for rigorous biochemical research . Researchers utilize this compound to investigate the regulation and catalytic mechanisms of the MEP pathway, to perform high-throughput screening for inhibitor discovery, and to validate essential enzymes like IspE and IspF as potential drug targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

263016-94-0

Molecular Formula

C14H25N3O14P2

Molecular Weight

521.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] hydrogen phosphate

InChI

InChI=1S/C14H25N3O14P2/c1-14(23,6-18)8(19)5-29-33(26,27)31-32(24,25)28-4-7-10(20)11(21)12(30-7)17-3-2-9(15)16-13(17)22/h2-3,7-8,10-12,18-21,23H,4-6H2,1H3,(H,24,25)(H,26,27)(H2,15,16,22)/t7-,8-,10-,11-,12-,14+/m1/s1

InChI Key

YFAUKWZNPVBCFF-XHIBXCGHSA-N

SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Isomeric SMILES

C[C@](CO)([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)O)O

Canonical SMILES

CC(CO)(C(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)O)O

Other CAS No.

263016-94-0

Origin of Product

United States

Enzymology and Structural Biology of 4 Diphosphocytidyl 2 C Methyl D Erythritol Cdp Me Metabolism

Biosynthesis of 4-Diphosphocytidyl-2-C-Methyl-D-erythritol (CDP-ME): The 2-C-Methyl-D-erythritol 4-Phosphate Cytidylyltransferase (IspD/MCT)

The formation of CDP-ME is catalyzed by the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, also known as IspD or MCT. wikipedia.orgacs.orgwikipedia.org This enzyme facilitates the transfer of a cytidylyl group from cytidine (B196190) triphosphate (CTP) to 2-C-methyl-D-erythritol 4-phosphate (MEP), yielding CDP-ME and pyrophosphate. acs.orgnih.govresearchgate.net This reaction is a crucial step in the methyl-D-erythritol phosphate (B84403) (MEP) pathway, which is essential for the production of isoprenoids in many bacteria, parasites, and plants. acs.orgresearchgate.netoup.com

Catalytic Mechanism and Substrate Specificity of IspD

The catalytic mechanism of IspD is proposed to proceed via a sequential ordered mechanism where CTP binds to the enzyme first, followed by MEP. acs.org This binding induces a conformational change in the enzyme, creating a catalytically competent active site. acs.org Two theoretical mechanisms have been proposed for the cytidyl transfer. One involves the formation of a reactive metaphosphate intermediate from CTP, which is then attacked by the phosphate group of MEP. acs.org The other, more favored mechanism, involves a direct nucleophilic attack of the phosphate group of MEP on the α-phosphate of CTP, leading to a pentavalent transition state. acs.org This transition state is stabilized by positively charged amino acid residues within the active site. uniprot.org

The enzyme exhibits high specificity for its substrates, CTP and MEP. wikipedia.orgacs.org The binding of CTP is a prerequisite for the binding of MEP, as no crystal structure of IspD in complex with only MEP has been solved to date. acs.org The active site of IspD is highly polar, with several residues forming hydrogen bonds and electrostatic interactions with the substrates. acs.org

Three-Dimensional Structural Elucidation of IspD and Its Complexes

The first crystal structure of an enzyme in the MEP pathway to be determined was that of the Escherichia coli IspD. wikipedia.org Since then, numerous structures of IspD from various organisms have been solved, both in its apo form and in complex with substrates or inhibitors. wikipedia.orgnih.govrcsb.orgdiva-portal.orgrcsb.orgnih.gov These structures reveal a conserved core fold, typically forming a dimer. nih.govrcsb.org

The active site is located in a cleft, and upon CTP binding, a flexible loop region becomes more ordered, contributing to the formation of the active site. nih.gov In the Burkholderia thailandensis IspD, for instance, the binding of CTP stabilizes a loop consisting of residues 13-19. nih.gov The cytosine moiety of the substrate is typically sandwiched between aromatic residues. researchgate.net The phosphate groups of CTP interact with a number of conserved residues, and these interactions are diminished upon the formation of the product, CDP-ME, which facilitates its release. acs.org

Comparative Enzymology of IspD Homologs Across Diverse Organisms

A study comparing 45 IspD orthologs for their ability to complement an E. coli strain lacking the ispD gene found that a majority (38 out of 45) were functional in the heterologous host, indicating a high degree of functional conservation. elifesciences.org This contrasts with other enzymes in the MEP pathway, such as the iron-sulfur cluster-containing IspG, where a much lower percentage of orthologs were functional. elifesciences.org Some organisms possess a bifunctional IspDF enzyme, which combines the activities of both IspD and the subsequent enzyme in the pathway, IspF.

OrganismPDB Accession Code(s)Key Features/Findings
Escherichia coli1I52, 1INI, 1INJFirst IspD structure solved; revealed the basic fold and active site architecture. wikipedia.org
Arabidopsis thaliana1W77, 4NANStructure solved in complex with allosteric inhibitors, revealing a novel regulatory site. acs.orgrcsb.org
Mycobacterium tuberculosis2XWN, 3PYDTarget for anti-tuberculosis drug discovery; structure solved in complex with CTP. acs.orgdiva-portal.orgnih.gov
Mycobacterium smegmatis2XWM, 2XWLStructures obtained in complex with CTP and CMP, providing insights into substrate and product binding. rcsb.orgdiva-portal.org
Burkholderia thailandensis7kmw, 4zdq, 4ys8CTP binding stabilizes a flexible loop in the active site. nih.gov
Bacillus subtilisNot specifiedKinetic analysis showed higher CTP hydrolytic activity compared to the E. coli enzyme. nih.gov
Plasmodium vivaxNot specifiedInhibited by pseudilins, which bind to an allosteric pocket. rcsb.org

Phosphorylation of 4-Diphosphocytidyl-2-C-Methyl-D-erythritol (CDP-ME): The CDP-ME Kinase (IspE/CMK)

Following its synthesis, CDP-ME is phosphorylated by the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, also known as IspE or CMK. wikipedia.orgmdpi.com This enzyme catalyzes the transfer of the γ-phosphate group from adenosine (B11128) triphosphate (ATP) to the 2-hydroxyl group of CDP-ME, producing 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) and adenosine diphosphate (B83284) (ADP). nih.govpnas.orgnih.gov

Adenosine Triphosphate (ATP)-Dependent Phosphotransfer Reaction Catalyzed by IspE

The phosphorylation of CDP-ME by IspE is an ATP-dependent process that requires the presence of a divalent metal ion, preferably Mg²⁺. nih.govpnas.org The reaction proceeds via a sequential ordered mechanism, where substrates bind to the enzyme in a specific order. researchgate.net The enzyme belongs to the galactose/homoserine/mevalonate (B85504)/phosphomevalonate (GHMP) kinase superfamily. nih.govnih.gov The kinetic properties of IspE have been characterized in several organisms, including a tomato species where the enzyme was shown to have a high catalytic rate. pnas.org

Structural Characterization of IspE and Molecular Determinants of Catalysis and Ligand Binding

Crystal structures of IspE from various organisms, including E. coli, Mycobacterium tuberculosis, and Aquifex aeolicus, have been determined, often in complex with substrates or their analogs. nih.govnih.govnih.gov These structures reveal a characteristic α/β fold common to the GHMP kinase superfamily, with the catalytic center located in a deep cleft between two domains: an ATP-binding domain and a CDP-ME-binding domain. nih.govnih.gov

The binding of ligands induces conformational changes in the enzyme. The CDP-ME binding site is formed by residues from several secondary structural elements, with the cytosine base of the substrate being positioned between two aromatic side chains in E. coli IspE. researchgate.net A key histidine residue forms multiple hydrogen bonds with the pyrimidine (B1678525) ring of cytosine. researchgate.net The ATP binding pocket also displays specific interactions that are crucial for catalysis. nih.gov Structural comparisons across different species show a high degree of conservation in the active site, suggesting a similar mechanism of substrate recognition and catalysis. nih.gov

OrganismPDB Accession CodeResolution (Å)Ligands
Mycobacterium tuberculosis3PYDNot specifiedApo, CDP-ME, ATP analog, ADP nih.gov
Aquifex aeolicus2VF3Not specifiedCDP, CDPME, ADP nih.gov
Escherichia coli1UEKNot specifiedAMP-PNP, CDPME nih.gov
Thermus thermophilus2WW4Not specifiedApo nih.gov

Allosteric Regulation and Conformational Dynamics of IspE

The catalytic activity of IspE, a crucial kinase in the methylerythritol phosphate (MEP) pathway, is subject to allosteric regulation, a process where the binding of a molecule at a site other than the active site influences the enzyme's function. microbenotes.com This regulation is critical for controlling the flow of metabolites through the pathway. The binding of allosteric effectors can induce conformational changes in the enzyme, altering the shape of the active site and thereby modulating its catalytic efficiency. microbenotes.comyoutube.com

IspE exists in two primary conformational states: a tense (T) state, which exhibits low substrate affinity and activity, and a relaxed (R) state, characterized by high substrate affinity and activity. youtube.com Allosteric activators shift the equilibrium towards the R state, enhancing enzyme function, while allosteric inhibitors favor the T state, reducing enzymatic activity. youtube.com This dynamic interplay between conformational states allows for fine-tuning of the MEP pathway in response to the cell's metabolic needs. While IspE itself is a key regulatory point, its activity is also influenced by downstream pathway intermediates, suggesting a complex feedback and feed-forward control system.

Downstream Metabolism of 4-Diphosphocytidyl-2-C-Methyl-D-erythritol 2-Phosphate (CDP-MEP): The 2-C-Methyl-D-erythritol 2,4-Cyclodiphosphate Synthase (IspF/MECS)

Following the phosphorylation of CDP-ME by IspE to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), the next step in the MEP pathway is catalyzed by 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, also known as IspF or MECS. nih.govannualreviews.org This enzyme facilitates the conversion of CDP-MEP into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), with the concurrent release of cytidine monophosphate (CMP). nih.govwikipedia.org In some organisms, IspF exists as a bifunctional enzyme with IspD, catalyzing two non-consecutive steps in the pathway. uniprot.orgebi.ac.uk

Intramolecular Cyclization and Cytidine Monophosphate (CMP) Release Mechanism

The reaction catalyzed by IspF is an unusual intramolecular cyclization. nih.gov The enzyme facilitates a nucleophilic attack of the 2-phosphate group on the diphosphate moiety at the C4 position of the substrate, CDP-MEP. nih.govmdpi.com This attack leads to the formation of the cyclic product, MEcPP, and the displacement of CMP as the leaving group. ebi.ac.ukmdpi.com The activity of IspF is dependent on the presence of divalent metal cations, such as Zn2+ and either Mg2+ or Mn2+. nih.govmdpi.com The Zn2+ ion is thought to coordinate with the phosphate group at the C4 position, increasing its electrophilicity and making it more susceptible to the nucleophilic attack. mdpi.com

Interestingly, some studies have revealed that IspF from certain organisms, like E. coli and Plasmodium falciparum, can also catalyze the conversion of CDP-ME to 2-C-methyl-D-erythritol 3,4-cyclophosphate, although at a significantly lower rate than the primary reaction. researchgate.netnih.gov

Structural Basis of IspF Activity and Active Site Architecture

Structural studies of IspF from various organisms, including E. coli, Haemophilus influenzae, and Thermus thermophilus, have revealed a highly conserved homotrimeric structure. nih.govresearchgate.netpnas.org This trimer is built around a central β-prism and contains three active sites, each located in a cleft between adjacent subunits. ebi.ac.ukpnas.org

Table 1: Key Residues and their Postulated Roles in the IspF Active Site

Residue/ComponentOrganismPostulated Role
His-34, Asp-63, Lys-69E. coliMay interact with the 2-phosphate group of the substrate, ME2P. pnas.org
Zn2+E. coliBinds to the substrate with tetrahedral coordination, supporting correct binding and facilitating nucleophilic attack. nih.govpnas.org
Mg2+ or Mn2+E. coliBinds with octahedral geometry between the α and β phosphates, aligning and polarizing the substrate for catalysis. pnas.org

Regulatory Mechanisms Governing the Methylerythritol Phosphate Mep Pathway Flux

Transcriptional and Post-Transcriptional Regulation of MEP Pathway Enzyme Expression

The expression of genes encoding the MEP pathway enzymes is a primary control point for the pathway's activity. This regulation occurs at both the transcriptional level, governing the synthesis of messenger RNA (mRNA), and the post-transcriptional level, affecting mRNA stability, translation, and protein turnover.

Gene Family Diversification and Differential Expression Patterns of MEP Pathway Genes

Initially, many genes of the MEP pathway were thought to be single-copy genes in plant genomes. However, with the availability of complete genome sequences, it has become evident that several MEP pathway enzymes are encoded by small gene families. frontiersin.orgoup.com This is particularly well-documented for DXS, which is typically encoded by a small gene family in plants, with members often falling into distinct phylogenetic clades. frontiersin.orgoup.com

The members of these gene families often exhibit distinct expression patterns, suggesting they have unique, non-redundant functions. nih.govoup.com For example, in Arabidopsis, one type of DXS gene primarily serves a "housekeeping" role, while others may be involved in the synthesis of specific classes of isoprenoids under particular developmental or environmental conditions. frontiersin.org This diversification allows for a more nuanced regulation of the MEP pathway, enabling the plant to independently control the production of different types of isoprenoids in different tissues or in response to specific stimuli. oup.com While DXS has been the most studied, other MEP pathway enzymes, such as 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR), are also encoded by multigene families in some plant species, further highlighting the importance of gene family diversification in the regulation of this pathway. oup.com

Allosteric and Feedback Regulatory Mechanisms within the Methylerythritol Phosphate (B84403) (MEP) Pathway

In addition to the regulation of gene expression, the MEP pathway is also finely tuned by allosteric and feedback mechanisms, where metabolites of the pathway directly interact with and modulate the activity of its enzymes.

Feed-Forward Activation of Enzymes by Proximal Intermediates, e.g., 2-C-methyl-D-erythritol 4-phosphate (MEP) on IspF

A notable example of feed-forward regulation in the MEP pathway involves the activation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) by an upstream intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP). researchgate.netrhea-db.orgsci-hub.se IspF catalyzes the fifth step in the pathway, converting 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). researchgate.net Research has shown that MEP, the product of the second enzyme (DXR), can bind to IspF and enhance its activity and stability. mdpi.comresearchgate.net This feed-forward activation ensures that as the initial substrate enters the pathway and MEP levels rise, the downstream enzymatic capacity is increased to efficiently process the incoming flux of intermediates. researchgate.net

Feedback Inhibition of Enzyme Activity by Distal Isoprenoid Diphosphates (e.g., Farnesyl Diphosphate)

Feedback inhibition by distal products of the isoprenoid biosynthesis pathway is a classic regulatory mechanism to prevent the over-accumulation of end products. In the MEP pathway, downstream isoprenoid diphosphates such as isopentenyl diphosphate (IPP), dimethylallyl diphosphate (DMAPP), and farnesyl diphosphate (FPP) have been shown to exert inhibitory effects. mdpi.comcsic.es

Interestingly, the feedback inhibition by FPP is intricately linked to the feed-forward activation of IspF by MEP. mdpi.comresearchgate.net While FPP does not significantly inhibit IspF on its own, it effectively inhibits the IspF-MEP complex. mdpi.comresearchgate.netrhea-db.org This suggests a sophisticated regulatory switch: when MEP levels are high, IspF is activated, but if downstream products like FPP accumulate to high levels, they can then shut down the activated IspF, thereby throttling the pathway. mdpi.comresearchgate.net This dual regulation of IspF by both an upstream activator and a downstream inhibitor positions it as a critical control point for modulating metabolic flux. Furthermore, the primary regulatory enzyme, DXS, is also subject to feedback inhibition by IPP and DMADP, providing another layer of control at the very beginning of the pathway. frontiersin.orgcsic.es

Environmental and Physiological Modulators of MEP Pathway Activity

The activity of the MEP pathway is highly responsive to a variety of environmental and physiological signals, allowing organisms to adjust their production of isoprenoids to changing conditions. Light is a major environmental factor, and the transcription of several MEP pathway genes, including DXS, is light-regulated. oup.com

Abiotic stresses such as drought can also significantly impact the MEP pathway. In the conifer Picea glauca, moderate drought led to a decrease in the metabolic flux through the pathway and a reduction in the activity of DXS. frontiersin.org However, under severe drought, while the flux ceased, DXS activity did not decrease further, suggesting that other control points become more dominant under extreme stress. frontiersin.org Oxidative stress is another condition that the MEP pathway responds to, with some of its intermediates, like methylerythritol cyclodiphosphate (MEcDP), potentially acting as signaling molecules in stress response pathways. rsc.orgnih.gov

Physiological cues, such as the demand for specific isoprenoids during different developmental stages, also modulate pathway activity. nih.gov The differential expression of DXS gene family members in different tissues and at different developmental stages is a clear example of this physiological regulation. frontiersin.org

The table below summarizes the key regulatory mechanisms discussed:

Regulatory Mechanism Target Enzyme(s) Effector Molecule(s)/Signal(s) Effect on Enzyme/Pathway
Transcriptional Regulation DXS, DXR, and other MEP pathway enzymesLight, circadian rhythm, developmental cues, sugarsUpregulation or downregulation of gene transcription
Post-Transcriptional Regulation DXS, DXR, HDRIPP, DMAPP, substrate availability, Clp proteaseModulation of protein accumulation and stability
Gene Family Diversification DXS, HDRDevelopmental and environmental signalsDifferential expression providing specialized functions
Feed-Forward Activation IspF2-C-methyl-D-erythritol 4-phosphate (MEP)Increased enzyme activity and stability
Feedback Inhibition DXS, IspF-MEP complexIPP, DMAPP, Farnesyl diphosphate (FPP)Decreased enzyme activity
Environmental Modulation DXS and other pathway componentsDrought, light, oxidative stressAltered metabolic flux and enzyme activity
Physiological Modulation DXS and other pathway componentsDemand for specific isoprenoidsTissue- and developmental stage-specific pathway activity

Influence of Light, Temperature, and Water Availability on Pathway Flux

Environmental cues such as light, temperature, and water availability significantly modulate the activity of the MEP pathway. These factors influence the pathway's flux by affecting enzyme kinetics, substrate availability, and the expression of pathway-related genes.

Light: Light is a primary driver of the MEP pathway, largely due to its direct link to photosynthesis. nih.gov The initial substrates of the pathway, glyceraldehyde-3-phosphate and pyruvate (B1213749), are direct products of photosynthetic carbon fixation. pnas.org Consequently, the flux through the MEP pathway is accelerated in the presence of light. nih.gov Studies in various plant species, including Arabidopsis thaliana and poplar, have demonstrated that isoprene (B109036) emission, a direct product of the MEP pathway, is light-dependent. nih.govmdpi.com In Arabidopsis, light also down-regulates the competing mevalonate (B85504) (MVA) pathway, further channeling precursors into the MEP pathway for the synthesis of essential photosynthetic components like chlorophylls (B1240455) and carotenoids. pnas.orgportlandpress.com The rhythmic nature of light, governed by the diurnal cycle, also imposes a circadian control on the MEP pathway, with flux rates oscillating between light and dark periods. nih.govpnas.org

Temperature: Temperature exerts a strong influence on the enzymatic reactions within the MEP pathway. researchgate.net Generally, an increase in temperature leads to a higher carbon flux through the pathway, with an optimal temperature for maximum flux observed around 35°C in poplar leaves. nih.gov Beyond this optimum, the flux tends to decrease. nih.govoup.com High temperatures, particularly when combined with high light, can lead to the accumulation of the intermediate 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP). researchgate.netfrontiersin.orgmpg.de This accumulation suggests a bottleneck at the final steps of the pathway, which are catalyzed by enzymes sensitive to oxidative stress induced by such conditions. researchgate.netfrontiersin.orgmpg.de

Water Availability: Drought stress significantly impacts the MEP pathway flux. Studies on Picea glauca (white spruce) have shown that moderate drought can reduce the metabolic flux through the pathway by approximately 37%. frontiersin.orgnih.gov This reduction is correlated with a decrease in the activity of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key rate-limiting enzyme in the pathway. frontiersin.orgnih.gov However, under severe drought conditions, the regulatory role of DXS appears to diminish, suggesting that other control mechanisms become more prominent. frontiersin.orgnih.gov Despite the reduction in flux, the levels of many downstream isoprenoid products, such as carotenoids and chlorophylls, may not show a significant decrease, indicating that plants can buffer the pathway against the immediate impacts of drought. frontiersin.org

Table 1: Influence of Environmental Factors on MEP Pathway Flux and Key Intermediates

Environmental Factor Effect on MEP Pathway Flux Key Observations Plant Species Studied
Light Increases flux Photosynthesis-dependent substrate supply; Circadian rhythm in flux. nih.govpnas.org Arabidopsis thaliana, Poplar, Snapdragon
Temperature Increases flux up to an optimum (approx. 35°C) Accumulation of MEcDP at supra-optimal temperatures. researchgate.netnih.gov Poplar, Oak
Water Availability (Drought) Decreases flux Reduction in DXS activity under moderate drought; a less significant role for DXS under severe drought. frontiersin.orgnih.gov Picea glauca

Role of Methylerythritol Cyclodiphosphate (MEcDP) as a Retrograde Signal and Stress Regulator

Beyond its role as a metabolic intermediate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has emerged as a crucial signaling molecule. It functions as a retrograde signal, communicating the metabolic status of the plastids to the nucleus, and plays a significant role in the plant's response to stress.

The accumulation of MEcDP under various stress conditions, including high light, high temperature, and oxidative stress, points to its role as a stress indicator. researchgate.netfrontiersin.orgoup.comrepec.org This accumulation is often due to the inhibition of the final enzymes of the MEP pathway, HMBDP synthase (HDS) and HMBDP reductase (HDR), which are iron-sulfur cluster proteins sensitive to oxidative damage. frontiersin.orgrepec.orgresearchgate.net

Once accumulated, MEcDP can be exported from the plastid to the cytosol and nucleus, where it initiates a signaling cascade. oup.commdpi.com This retrograde signaling has been shown to influence the expression of nuclear genes associated with stress responses. pnas.orgoup.com For instance, elevated levels of MEcDP have been linked to the induction of salicylic (B10762653) acid (SA) biosynthesis and the activation of SA-mediated defense pathways against pathogens. pnas.orgmdpi.com

Furthermore, MEcDP retrograde signaling is implicated in various other cellular processes, including the protein unfolding response, calcium signaling, and the regulation of auxin-mediated growth. mdpi.com This highlights the multifaceted role of MEcDP in coordinating plant growth and defense responses in accordance with the metabolic state of the chloroplast. The discovery of MEcDP as a signaling molecule has unveiled a sophisticated layer of regulation within the MEP pathway, connecting plastidial metabolism directly to nuclear gene expression and broad physiological responses. rsc.orgnih.govrsc.org

Table 2: Research Findings on the Role of MEcDP

Research Area Key Findings Implication
Stress Response MEcDP accumulates under high light, high temperature, and oxidative stress. researchgate.netfrontiersin.orgoup.comrepec.org MEcDP acts as a sensor for metabolic imbalances and stress within the plastid.
Retrograde Signaling MEcDP is exported from the plastid and influences nuclear gene expression. pnas.orgoup.com Connects the metabolic status of the plastid to cellular decision-making in the nucleus.
Defense Activation Elevated MEcDP levels promote salicylic acid (SA) biosynthesis and defense signaling. pnas.orgmdpi.com MEcDP plays a direct role in activating plant defense mechanisms against pathogens.
Broader Cellular Regulation MEcDP signaling is involved in the protein unfolding response, calcium signaling, and auxin-mediated growth. mdpi.com Demonstrates the integral role of MEcDP in coordinating a wide range of physiological processes.

Biological Functions and Broader Metabolic Connectivity of the Mep Pathway Intermediates

Interplay Between the MEP Pathway and Primary Carbon Metabolism

The MEP pathway is intrinsically linked to a cell's primary carbon metabolism, drawing its initial substrates directly from central pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. worldscientific.comasm.orgnih.gov The first enzyme of the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP), connecting the flux of carbon for isoprenoid synthesis directly to the cell's central metabolic state. asm.orgresearchgate.net

This connection is a critical point of regulation. In plants, the plastidial MEP pathway can utilize carbon sourced directly from the Calvin cycle. d-nb.info The rate of carbon entry into the MEP pathway is controlled by several factors, including the availability of GAP and pyruvate. Metabolic engineering efforts have shown that overexpression of DXS can lead to a depletion of these precursors, which can negatively impact cell growth. d-nb.info This highlights the delicate balance between primary and secondary metabolism.

Feedback regulation further integrates the MEP pathway with cellular metabolism. The end products of the pathway, IPP and DMAPP, can act as feedback inhibitors of the initial enzyme, DXS. rsc.org This mechanism allows the cell to control the carbon flux into the pathway based on the downstream demand for isoprenoids. rsc.org Engineering the carbon flux between glycolysis and the pentose phosphate pathway has been explored as a strategy to enhance the supply of precursors and NADPH, thereby boosting the production of MEP-derived compounds. researchgate.netletstalkacademy.comnih.gov

Table 1: Key MEP Pathway Enzymes and their Connection to Primary Metabolism

EnzymeAbbreviationReactionConnection to Primary Metabolism
1-Deoxy-D-xylulose-5-phosphate synthaseDXSPyruvate + GAP → DXPSubstrates : Utilizes pyruvate and glyceraldehyde 3-phosphate (GAP) from glycolysis/pentose phosphate pathway. asm.org
4-Diphosphocytidyl-2-C-methyl-D-erythritol synthaseIspD / MCTMEP + CTP → CDP-MEEnergy : Requires cytidine (B196190) triphosphate (CTP), linking it to nucleotide metabolism. researchgate.net
4-Diphosphocytidyl-2-C-methyl-D-erythritol kinaseIspE / CMKCDP-ME + ATP → CDP-ME2PEnergy : Requires adenosine (B11128) triphosphate (ATP), linking it to the cell's energy charge. nih.gov
1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductaseHDR / IspHHMBPP → IPP + DMAPPRedox Balance : Requires reducing equivalents (e.g., from ferredoxin) derived from primary metabolic processes like photosynthesis. nih.gov

Evolutionary Conservation and Divergence of the MEP Pathway and its Enzymes

The MEP pathway exhibits a fascinating pattern of evolutionary conservation among organisms where it is present, alongside significant divergence in its distribution across the domains of life.

Conservation: The MEP pathway is essential for isoprenoid biosynthesis in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium), and plant plastids, but it is absent in humans and other animals, which use the alternative mevalonate (B85504) (MVA) pathway. nih.govnih.govnih.gov This distribution makes the MEP pathway enzymes, including IspD and IspE, attractive targets for the development of novel antibiotics, herbicides, and anti-parasitic drugs. nih.govnih.govnih.gov

The enzymes themselves are highly conserved. Comparative analyses show a high degree of sequence and structural similarity for IspD and IspE across different species. nih.govnih.gov For example, IspE belongs to the GHMP kinase superfamily and possesses a critically conserved canonical fold. nih.govnih.gov In plants, despite multiple rounds of whole-genome duplication, six of the seven MEP pathway genes have typically remained as single-copy genes. nih.gov This indicates a strong selective pressure against gene duplication or for the loss of duplicated copies, highlighting the essential and optimized function of each enzyme. nih.gov The highly conserved nature of these proteins is further supported by analyses of the ratio of non-synonymous (dN) to synonymous (dS) substitution rates, which are typically low for MEP pathway genes, signifying slow evolution. nih.gov

Divergence: The most fundamental divergence is the choice between the MEP and MVA pathways for isoprenoid synthesis. nih.govnih.gov While most organisms use one or the other, some bacteria, such as certain Streptomyces species, possess genes for both complete pathways. nih.gov

Within the MEP pathway, there is evidence of evolutionary flexibility and divergence. Phylogenetic studies of plant MEP pathway genes suggest a polyphyletic origin, with different enzymes having been acquired from cyanobacteria and Chlamydiae ancestors during the evolution of primary plastids. nih.gov While the enzymes acting on CDP-ME (IspD and IspE) are generally conserved, some pathway enzymes show more flexibility. For instance, an alternative DXR-like enzyme (DXR-II) has been found in some bacteria. nih.gov Comparative genomics suggests that alternatives to the first enzyme, Dxs, may also exist, making it "evolutionarily flexible". nih.govosti.gov In contrast, the terminal iron-sulfur cluster enzymes, IspG and IspH, are considered "evolutionarily rigid" as no alternative routes that circumvent them have been identified. nih.govosti.gov

Another example of divergence is the occurrence of gene fusion. In some bacteria, such as Campylobacter jejuni, the genes for IspD and IspF (which catalyzes the step after IspE) are fused, encoding a single bifunctional protein that performs two non-consecutive reactions in the pathway. researchgate.net Studies on the evolutionary rates of the pathway's genes have also shown divergent patterns; one study indicated that the midstream genes, including those for IspD (MCT) and IspE (CMK), exhibit higher dN/dS ratios compared to the upstream and downstream genes in the pathway. researchgate.net

Table 2: Enzymes of the Methylerythritol Phosphate (MEP) Pathway

Enzyme NameAbbreviation(s)Function
1-Deoxy-D-xylulose-5-phosphate synthaseDXSCatalyzes the first step: condensation of pyruvate and GAP. researchgate.net
1-Deoxy-D-xylulose-5-phosphate reductoisomeraseDXR, IspCConverts DXP to MEP. researchgate.net
2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferaseIspD, MCTSynthesizes CDP-ME from MEP and CTP. researchgate.netplos.org
4-Diphosphocytidyl-2-C-methyl-D-erythritol kinaseIspE, CMKPhosphorylates CDP-ME to CDP-ME2P. researchgate.netplos.org
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthaseIspF, MDSConverts CDP-ME2P to MEcDP. plos.org
4-Hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthaseIspG, HDSConverts MEcDP to HMBPP. plos.org
4-Hydroxy-3-methylbut-2-enyl diphosphate reductaseIspH, HDRReduces HMBPP to form IPP and DMAPP. plos.org

Advanced Methodologies for Research on 4 Diphosphocytidyl 2 C Methyl D Erythritol Cdp Me and the Mep Pathway

Biochemical and Enzymatic Characterization Techniques

The characterization of the enzymes involved in the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to CDP-ME and subsequent products relies on a variety of biochemical assays. Spectrophotometric assays are commonly employed to determine the activity of enzymes like 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE). echelon-inc.com For instance, the activity of IspD, the enzyme that synthesizes CDP-ME from MEP and cytidine (B196190) triphosphate (CTP), has been characterized over a broad pH range and its dependence on divalent cations like Mg2+ has been established. nih.govasm.org

High-performance liquid chromatography (HPLC) is another critical tool for analyzing the components of the MEP pathway. It allows for the separation and quantification of substrates and products, such as MEP and CDP-ME, providing a direct measure of enzyme activity. nih.gov

Kinetic analysis of the enzymes in the MEP pathway provides fundamental insights into their catalytic mechanisms. For the enzyme IspD, which catalyzes the formation of CDP-ME, kinetic studies have determined the Michaelis-Menten constants (Km) for its substrates, MEP and CTP. nih.govasm.org For example, in Mycobacterium tuberculosis, the Km values for MEP and CTP were found to be 58.5 µM and 53.2 µM, respectively. nih.govasm.org Pulse-chase experiments and bisubstrate kinetic analysis have further elucidated the reaction mechanism, suggesting a sequential binding order where CTP binds to the enzyme before MEP. acs.org

Table 1: Kinetic Parameters of IspD from Mycobacterium tuberculosis

Substrate Km (µM)
MEP 58.5 nih.govasm.org

High-Resolution Structural Biology Approaches

The three-dimensional structures of the MEP pathway enzymes, obtained through high-resolution structural biology techniques, have been instrumental in understanding their function and for structure-based drug design. salk.edu

X-ray crystallography has provided detailed atomic models of several MEP pathway enzymes. The crystal structure of E. coli IspD revealed that it functions as a homodimer. Structures of IspD from Bacillus subtilis have also been determined, both in its apo form and in complex with CTP, revealing conformational changes upon substrate binding that are essential for its catalytic activity. rcsb.org Furthermore, the structures of E. coli CDP-ME synthetase have been solved in the apo form and complexed with CTP-Mg2+ and CDP-ME-Mg2+, offering insights into substrate and product recognition. salk.edu

Cryo-electron microscopy (cryo-EM) is an increasingly powerful tool for studying the structure of large protein complexes. While specific cryo-EM studies on CDP-ME itself are not highlighted, this technique is valuable for understanding the broader context of the MEP pathway, for instance, in analyzing multi-enzyme complexes that may form to channel substrates.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for studying the structure and dynamics of biomolecules in solution. NMR has been used to confirm the structure of chemically synthesized CDP-ME, ensuring the enantiomeric purity of the compound used in enzymatic assays. nih.gov

Quantitative Metabolomics and Isotopic Labeling Strategies for Flux Analysis

Understanding the flow of metabolites, or flux, through the MEP pathway is crucial for identifying metabolic bottlenecks and for metabolic engineering efforts.

Quantitative metabolomics allows for the measurement of the intracellular concentrations of MEP pathway intermediates. nih.gov Studies in Zymomonas mobilis have used this approach to identify bottlenecks in the pathway by quantifying intermediates like 1-deoxy-D-xylulose 5-phosphate (DXP) and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). nih.govresearchgate.netasm.org

Isotopic labeling , particularly with ¹³C, is a powerful strategy to trace the path of carbon atoms through metabolic pathways. oup.com By feeding cells with a ¹³C-labeled carbon source like glucose, researchers can track the incorporation of the isotope into downstream metabolites of the MEP pathway, such as isoprenoids. oup.comcore.ac.uk This technique, often coupled with mass spectrometry or NMR, allows for the quantification of metabolic flux ratios and can differentiate between the MEP pathway and the alternative mevalonate (B85504) (MVA) pathway. nih.gov For example, ¹³C-labeling experiments have been used to analyze carbon fluxes through the MEP pathway in poplar leaves under different environmental conditions and to investigate limonene (B3431351) production in cyanobacteria. mpg.defrontiersin.orgbohrium.com This approach has demonstrated that in some organisms, the majority of carbon flux in the MEP pathway is directed towards the synthesis of specific high-yield products like isoprene (B109036). mpg.de

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation of the organisms that utilize the MEP pathway is a cornerstone of modern research in this field.

Gene knockouts are used to determine the essentiality of specific genes in the MEP pathway. For instance, disrupting the genes responsible for the pathway has been shown to be lethal for E. coli. nih.govasm.org Conditional knockout strains have been created to study the function of essential genes, such as those in Bacillus subtilis involved in isoprene biosynthesis. d-nb.info In some cases, knocking out a gene like isopentenyl pyrophosphate isomerase (IPPI) can be used to specifically track the incorporation of labeled precursors. acs.org

Overexpression of MEP pathway genes is a common strategy in metabolic engineering to increase the production of desired isoprenoids. wikipedia.org Studies have shown that overexpressing genes like dxs (encoding 1-deoxy-D-xylulose-5-phosphate synthase) and idi (encoding isopentenyl diphosphate (B83284) isomerase) can significantly increase the yield of terpenoids. wikipedia.orgnih.gov Overexpression of IspD has also been a target to enhance the flux through the pathway. researchgate.net

Site-directed mutagenesis allows researchers to alter specific amino acids in an enzyme to probe their role in catalysis and substrate binding. Mutational studies of E. coli IspD have helped to identify active site residues that are essential for its function and have supported a proposed catalytic mechanism.

Chemoenzymatic and Chemical Synthesis of Pathway Intermediates for Mechanistic Probes

The availability of pure MEP pathway intermediates is often a limiting factor for biochemical and structural studies.

Chemical synthesis provides a route to obtain these compounds. Methods have been developed for the synthesis of MEP and its subsequent coupling to cytidine 5'-monophosphate to produce CDP-ME. nih.govacs.org However, early chemical syntheses sometimes resulted in mixtures of enantiomers. nih.gov

Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to produce enantiomerically pure intermediates. nih.gov For instance, enantiomerically pure MEP can be synthesized chemically and then used as a substrate for the enzyme IspD to produce pure CDP-ME. nih.govamanote.com This approach has been crucial for obtaining sufficient quantities of pure substrates for assays of subsequent enzymes in the pathway, such as IspE, and for high-throughput screening of potential inhibitors. nih.govnih.gov These synthetic intermediates are also vital for creating mechanistic probes, such as isotopically labeled versions, to further investigate enzyme mechanisms. semanticscholar.org

Innovations in Metabolic Engineering and Synthetic Biology of the Methylerythritol Phosphate Mep Pathway

Rational Engineering Strategies for Enhanced Production of Isoprenoid-Derived Metabolites

Rational engineering aims to improve the production of desired isoprenoids by strategically modifying the MEP pathway to increase metabolic flux and overcome rate-limiting steps. A primary challenge is the tight regulation of the pathway at both genetic and metabolic levels. mdpi.com

Key strategies often involve the overexpression of enzymes identified as bottlenecks. Studies in Escherichia coli have frequently targeted 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate (B83284) isomerase (IDI) as limiting steps. nih.govigem.org Overexpression of these enzymes has been shown to increase the production of various isoprenoids. nih.govigem.org For instance, enhancing the MEP pathway in E. coli by overexpressing dxs, idi, ispD, and ispF genes was part of a multivariate-modular approach that significantly increased the production of taxadiene, a precursor to the anticancer drug Taxol. nih.gov

However, simply overexpressing individual enzymes can lead to the accumulation of intermediate metabolites, which can be toxic or effluxed from the cell, creating new bottlenecks. plos.orgfrontiersin.org For example, when certain MEP pathway enzymes were overexpressed in E. coli, the intermediate 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcDP) was unexpectedly found to be expelled from the cells. plos.org This highlighted a previously unknown competing pathway branch. Guided by this finding, the overexpression of the ispG gene, which consumes MEcDP, was found to reduce this efflux and significantly boost downstream isoprenoid production. plos.org

Similarly, the steps involving CDP-ME are crucial. The enzyme CDP-ME kinase (IspE), which converts CDP-ME to CDP-MEP, can be a target for engineering. wikipedia.orgnih.gov In some engineered strains, CDP-MEP was undetectable, possibly because the enzymes IspE and IspF form a protein complex that rapidly consumes the intermediate once it is produced. plos.org Balancing the expression levels of the enzymes around this part of the pathway—IspD, IspE, and IspF—is critical to prevent the buildup of any single intermediate and ensure a smooth flow toward IPP and DMAPP. nih.gov In Zymomonas mobilis, systematic analysis showed that overexpressing DXS led to a significant buildup of the first five intermediates of the pathway, indicating that downstream enzymes, including those that process CDP-ME and its derivatives, become subsequent bottlenecks. asm.org

Table 1: Examples of Rational Engineering Strategies in the MEP Pathway
OrganismTarget Gene(s) OverexpressedKey Finding/OutcomeReference
E. colidxs, idi, dxrSimultaneous overexpression resulted in the greatest increase in diterpene yield. nih.gov
E. colidxs, ispD, ispF, idiPart of a modular approach that increased taxadiene titers to ~1 g/L. nih.gov
E. coliispGReduced the efflux of the intermediate MEcDP, increasing downstream product synthesis. plos.org
Zymomonas mobilisDXSIdentified DXS as the primary bottleneck; its overexpression caused accumulation of upstream intermediates. asm.org
Bacillus subtilisdxs, dxr, idiOverexpression of MEP pathway genes enhanced menaquinone-7 (B21479) (Vitamin K2) production. echelon-inc.com

Pathway Reconstruction and Heterologous Expression in Model Organisms

A powerful strategy in synthetic biology is the reconstruction of entire metabolic pathways in well-characterized model organisms like E. coli and Saccharomyces cerevisiae (yeast), turning them into microbial cell factories. jmb.or.kr Since E. coli naturally uses the MEP pathway, efforts focus on enhancing its native pathway or introducing the MVA pathway from other organisms. oup.comoup.com Conversely, S. cerevisiae, which naturally uses the MVA pathway, has been engineered to host the bacterial MEP pathway. frontiersin.orgnih.govplos.org

The theoretical advantage of the MEP pathway is its higher efficiency in converting sugars to isoprenoids compared to the MVA pathway. frontiersin.orgplos.org However, reconstructing the bacterial MEP pathway in yeast has proven challenging. nih.govplos.org A key obstacle has been the functionality of the iron-sulfur [4Fe-4S] cluster-containing enzymes IspG and IspH, the final two enzymes of the pathway. frontiersin.orgplos.org Early attempts to express the entire bacterial MEP pathway in a yeast strain lacking a functional MVA pathway failed to restore growth. plos.orgplos.org This was attributed to the improper assembly or reduction of the Fe-S clusters in the eukaryotic cytosolic environment. plos.org Further engineering, including the co-expression of bacterial genes involved in Fe-S cluster trafficking and electron transfer, was necessary to achieve a functional pathway. nih.govplos.org

The successful heterologous expression of the MEP pathway requires that all enzymes, including those that synthesize and modify 4-CDP-2-C-methyl-D-erythritol, are active in the new host. The enzymes IspD, which produces CDP-ME, and IspE, which phosphorylates it, must be functionally expressed and provided with their respective substrates, CTP and ATP. nih.govrsc.org The successful reconstruction of the MEP pathway in yeast under specific conditions demonstrates the potential to create strains that can switch between or solely rely on the more energy-efficient MEP pathway for isoprenoid production. frontiersin.org

Development of Biosensors and High-Throughput Screening Platforms for Pathway Modulation

To accelerate the process of optimizing engineered metabolic pathways, researchers have developed genetically encoded biosensors. These biosensors can detect specific metabolites and report their intracellular concentration, often through a fluorescent or colorimetric signal. mdpi.comfrontiersin.org This enables high-throughput screening (HTS) of thousands of mutant strains to quickly identify those with improved production characteristics. frontiersin.orgnih.gov

Another approach is to develop screening platforms that link pathway performance to cell growth. nih.govnih.gov For example, a platform was developed to identify inhibitors of the MEP pathway by using an engineered E. coli strain capable of using either the native MEP pathway or a heterologous MVA pathway. nih.gov By switching between growth conditions that activate one pathway or the other, compounds that selectively inhibit the MEP pathway can be identified by observing growth inhibition. nih.gov Similarly, image-based screening systems have been developed in plant cells to screen for inhibitors of the MEP pathway by observing changes in the localization of fluorescently tagged proteins that require isoprenylation to function correctly. f1000research.comresearchgate.net

Table 2: Biosensors and Screening Platforms for Isoprenoid Pathway Engineering
Sensor/Platform TypeTarget Metabolite/PathwayHost OrganismPrinciple of OperationReference
Transcription Factor-based BiosensorIsopentenyl pyrophosphate (IPP)YeastAn engineered fusion protein binds IPP, controlling the expression of a reporter gene. frontiersin.org
Growth-coupled Screening PlatformMEP PathwayE. coliA strain relies on either the MEP or a heterologous MVA pathway for growth, allowing for selective inhibitor identification. nih.gov
Image-based Screening SystemMEP PathwayTobacco BY-2 cellsInhibition of the MEP pathway alters the subcellular localization of a fluorescently tagged protein, detectable by microscopy. f1000research.comresearchgate.net
Growth-coupled BiosensorMevalonate (B85504)E. coliA mevalonate auxotroph's growth rate is dependent on the mevalonate concentration, which is linked to a fluorescent reporter. researchgate.net

Systems Biology Approaches for Comprehensive MEP Pathway Analysis and Optimization

Systems biology integrates high-throughput experimental data (e.g., genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to gain a holistic understanding of complex biological systems like the MEP pathway. nih.govnih.gov This approach allows for a more comprehensive analysis than traditional gene-by-gene methods and helps identify non-intuitive targets for metabolic engineering. nih.govresearchgate.net

Metabolite profiling (metabolomics) is a particularly powerful tool for identifying bottlenecks in an engineered pathway. By quantifying the intracellular concentrations of all pathway intermediates, researchers can pinpoint where the metabolic flux is being impeded. plos.org A study using this approach in an engineered E. coli strain producing lycopene (B16060) led to the discovery of MEcDP efflux, a critical insight that would have been missed by simply analyzing gene expression. plos.org Such analyses provide a detailed snapshot of the pathway's status, revealing the accumulation of intermediates like MEP, CDP-ME, or MEcDP, which signals a downstream enzymatic step as being rate-limiting. asm.org

Computational models, such as flux balance analysis (FBA), allow for in silico simulations of metabolic networks. mdpi.com These models can predict the effects of genetic modifications—such as gene knockouts or overexpressions—on the production of a target compound. montana.edu By simulating thousands of scenarios, these models can guide rational engineering strategies and prioritize experimental targets. nih.gov For example, systems analysis of the MEP pathway in E. coli revealed unexpected links between lycopene production and oxidative stress, providing new avenues for optimization beyond simply modifying the pathway enzymes themselves. researchgate.net Integrating multi-omics data into these models provides a dynamic and large-scale view of the cellular response to genetic engineering, leading to more robust and effective strategies for maximizing the production of valuable isoprenoids. nih.gov

Q & A

Q. What is the role of 4-CDP-2-C-methyl-D-erythritol (CDP-ME) in the non-mevalonate isoprenoid biosynthesis pathway, and how can its enzymatic activity be experimentally validated?

CDP-ME is a key intermediate in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in bacteria, apicomplexan parasites, and plant chloroplasts. Its conversion to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECDP) by MECDP synthase (IspF) is a critical step requiring divalent cations like Mg²⁺ or Mn²⁺ . To validate enzymatic activity:

  • Assay design : Use radiolabeled CDP-ME and monitor product formation via thin-layer chromatography (TLC) or HPLC.
  • Cofactor dependency : Test activity under varying concentrations of Mg²⁺/Mn²⁺ and chelating agents (e.g., EDTA) to confirm cation requirements .
  • Kinetic parameters : Measure KmK_m and VmaxV_{max} using spectrophotometric assays coupled with phosphate release detection .

Q. How can researchers design robust assays to screen for inhibitors of CDP-ME synthase (IspD) or IspF?

  • High-throughput screening (HTS) : Use fluorescence-based assays (e.g., malachite green for phosphate detection) or coupled enzymatic systems (e.g., pyruvate kinase/lactate dehydrogenase to link ADP production to NADH oxidation) .
  • Structural guidance : Leverage crystal structures of IspD/IspF (e.g., PDB IDs 1VGJ, 1UHQ) to identify binding pockets and prioritize compounds with complementary pharmacophores .
  • Counter-screening : Exclude non-specific inhibitors by testing compounds against off-target enzymes (e.g., IspE or IspG) .

Q. What are the best practices for synthesizing or sourcing high-purity CDP-ME for in vitro studies?

  • Chemical synthesis : Use chemoenzymatic approaches, such as coupling cytidine triphosphate (CTP) with 2-C-methyl-D-erythritol-4-phosphate (ME-4P) using recombinant IspD .
  • Commercial sourcing : Procure from specialized vendors (e.g., ChemDiv, TimTec) with ≥95% purity, verified via LC-MS and ¹H-NMR. Batch-to-batch consistency should be confirmed using enzymatic activity assays .

Advanced Research Questions

Q. How can structural biology resolve contradictions in inhibitor binding modes reported for IspF?

Discrepancies in inhibitor affinities (e.g., compounds with similar scaffolds showing divergent IC₅₀ values) may arise from conformational flexibility of the CDP-ME binding pocket. To address this:

  • Crystallography : Solve co-crystal structures of IspF-inhibitor complexes at ≤2.0 Å resolution to visualize hydrogen bonding (e.g., interactions with Glu6, Arg29) and hydrophobic packing .
  • Molecular dynamics (MD) : Simulate ligand binding trajectories to identify transient interactions (e.g., water-mediated bonds) not captured in static structures .
  • Mutagenesis : Validate key residues (e.g., Phe24, Tyr91) via alanine scanning to quantify their contribution to binding energy .

Q. What strategies can reconcile conflicting data on the essentiality of IspF in bacterial survival under nutrient-limited conditions?

Some studies report IspF as essential, while others show conditional viability in E. coli under specific media. To resolve this:

  • Conditional knockouts : Use arabinose-inducible promoters to titrate IspF expression and assess growth in minimal vs. rich media .
  • Metabolomic profiling : Quantify MEP pathway intermediates (e.g., MEcDP, HMBPP) via LC-MS to identify compensatory flux through alternative pathways .
  • Transcriptomics : Compare gene expression profiles (e.g., upregulation of mevalonate pathway genes) in IspF-depleted strains .

Q. How can researchers optimize lead compounds targeting IspF to overcome bacterial resistance mechanisms?

  • Resistance profiling : Serial passage assays under sub-inhibitory compound concentrations to identify mutations (e.g., IspF S37L) that confer resistance .
  • Scaffold hopping : Design analogs with modified hydrophobic cores (e.g., replacing biphenyl with naphthyl groups) to evade steric clashes caused by resistance mutations .
  • Synergy testing : Combine IspF inhibitors with fosmidomycin (DXR inhibitor) to reduce the emergence of resistant strains .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in CDP-ME-related enzyme inhibition studies?

  • Four-parameter logistic model : Fit dose-response curves using Y=Bottom+TopBottom1+10(LogIC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top}-\text{Bottom}}{1+10^{(\text{LogIC}_{50}-X)\cdot\text{HillSlope}}} to calculate IC₅₀ and Hill coefficients .
  • Outlier handling : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude anomalous replicates.
  • Reproducibility : Report mean ± SEM from ≥3 independent experiments with technical triplicates .

Q. How should researchers validate the specificity of anti-IspF antibodies in Western blotting?

  • Knockdown controls : Use siRNA or CRISPR-Cas9 to reduce IspF expression and confirm band intensity reduction .
  • Peptide competition : Pre-incubate antibodies with excess immunogenic peptide (e.g., residues 50-65 of IspF) to block binding .
  • Cross-reactivity testing : Test antibodies against lysates from ΔIspF strains or heterologous expression systems (e.g., HEK293T expressing mycobacterial IspF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.